Suzuki-Miyaura Coupling Reactivity: Ortho-CF₃ vs. Para-CF₃ Regioisomers in Unprotected Aniline Systems
The ortho-CF₃ substitution in 3-bromo-2-(trifluoromethyl)aniline enables efficient Suzuki-Miyaura cross-coupling without amine protection, a significant operational advantage over para-CF₃ analogs. A 2024 protocol developed for unprotected ortho-bromoanilines demonstrated good to excellent yields across diverse boronic ester partners, with the ortho-CF₃ group not impeding catalytic turnover [1]. This contrasts with para-substituted analogs that typically require amine protection strategies, adding synthetic steps and reducing overall efficiency [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling compatibility with unprotected amine |
|---|---|
| Target Compound Data | Compatible; participates in cross-coupling without N-protection [1] |
| Comparator Or Baseline | Para-substituted bromoanilines (e.g., 4-bromo-2-(trifluoromethyl)aniline); typically require amine protection |
| Quantified Difference | Elimination of 1-2 synthetic steps (protection/deprotection) and associated yield losses [1] |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling; gram-scale demonstration with diverse boronic esters [1] |
Why This Matters
Elimination of protection/deprotection steps reduces synthesis time, cost, and material loss in medicinal chemistry and process development applications.
- [1] Li, X.; et al. Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ScienceDirect. 2024. View Source
- [2] Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. Chemistry, Oxford. 2007. View Source
